molecular formula C22H23NO3 B5118250 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline

8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline

Cat. No.: B5118250
M. Wt: 349.4 g/mol
InChI Key: LQCIRZNBFLIBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline, also known as AMPPQ, is a synthetic compound that has been used extensively in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it useful for a wide range of applications.

Mechanism of Action

The mechanism of action of 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline involves its binding to specific proteins and enzymes in the body. It has been found to bind to several ion channels, including the TRPM8 channel, and to inhibit their function. This inhibition can lead to a variety of biochemical and physiological effects, including changes in cellular signaling and ion flux.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the function of several ion channels, including the TRPM8 channel, which can lead to changes in cellular signaling and ion flux. Additionally, this compound has been found to have anti-inflammatory properties and has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline in lab experiments is its specificity. Because it binds to specific proteins and enzymes, it can be used to study the function of these proteins in isolation. Additionally, this compound has been found to be relatively stable and easy to work with in lab settings.
One limitation of using this compound in lab experiments is its potential toxicity. While it has been found to be relatively safe at low concentrations, higher concentrations can be toxic to cells. Additionally, because this compound is a synthetic compound, its effects on biological systems may not be entirely representative of natural processes.

Future Directions

There are several potential future directions for research involving 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline. One area of interest is the study of its effects on other ion channels and proteins. Additionally, further research is needed to determine the optimal concentrations of this compound for use in lab experiments. Finally, there is potential for the development of new drugs based on the structure of this compound, which could have a variety of therapeutic applications.

Synthesis Methods

The synthesis of 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline is a multi-step process that involves the use of several chemical reagents. The first step involves the reaction of 4-allyl-2-methoxyphenol with 3-chloropropylamine to form 3-(4-allyl-2-methoxyphenoxy)propylamine. This intermediate is then reacted with 8-hydroxyquinoline to form this compound. The final product is purified using column chromatography.

Scientific Research Applications

8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline has been used extensively in scientific research as a tool to study the function of certain proteins and enzymes. It has been found to be particularly useful in the study of ion channels, which are proteins that regulate the flow of ions across cell membranes. This compound has been used to study the function of several ion channels, including the TRPM8 channel, which is involved in the sensation of cold temperatures.

Properties

IUPAC Name

8-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-3-7-17-11-12-19(21(16-17)24-2)25-14-6-15-26-20-10-4-8-18-9-5-13-23-22(18)20/h3-5,8-13,16H,1,6-7,14-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCIRZNBFLIBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.